3,5-Di-tert-butyl-4H-1,2,4-triazol-4-amine
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Overview
Description
4H-1,2,4-Triazol-4-amine, 3,5-bis(1,1-dimethylethyl)- is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two tert-butyl groups at the 3 and 5 positions, which significantly influence its chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazol-4-amine, 3,5-bis(1,1-dimethylethyl)- typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency . The scalability of these methods ensures the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
4H-1,2,4-Triazol-4-amine, 3,5-bis(1,1-dimethylethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Various halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of functionalized triazoles .
Scientific Research Applications
4H-1,2,4-Triazol-4-amine, 3,5-bis(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4H-1,2,4-Triazol-4-amine, 3,5-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4H-1,2,4-Triazol-3-amine: Similar in structure but lacks the tert-butyl groups, resulting in different chemical properties and applications.
3,5-Diamino-1,2,4-triazole: Contains additional amino groups, which influence its reactivity and biological activity.
Uniqueness
The presence of the tert-butyl groups in 4H-1,2,4-Triazol-4-amine, 3,5-bis(1,1-dimethylethyl)- imparts unique steric and electronic properties, making it distinct from other triazole derivatives. These properties enhance its stability and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
62695-59-4 |
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Molecular Formula |
C10H20N4 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
3,5-ditert-butyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C10H20N4/c1-9(2,3)7-12-13-8(14(7)11)10(4,5)6/h11H2,1-6H3 |
InChI Key |
FHCRYVUTMHICCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(N1N)C(C)(C)C |
Origin of Product |
United States |
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